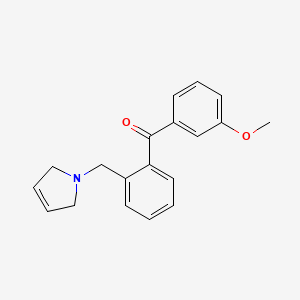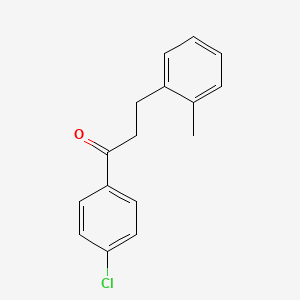
4-Isocyanato-4-(thiophen-2-yl)oxane
概要
説明
4-Isocyanato-4-(thiophen-2-yl)oxane is a chemical compound that belongs to the family of isocyanates. It is commonly used as a photoinitiator in the printing industry, where it is added to inks and coatings to initiate the polymerization process upon exposure to UV light. This compound is known for its unique structure, which includes an isocyanate group and a thiophene ring, making it versatile for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-4-(thiophen-2-yl)oxane typically involves the reaction of thiophene derivatives with isocyanates. One common method is the reaction of thiophene-2-carboxylic acid with phosgene to form thiophene-2-carbonyl chloride, which is then reacted with an appropriate amine to yield the desired isocyanate compound . The reaction conditions often require the use of inert atmospheres, such as nitrogen, and solvents like dimethylbenzene to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of raw materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction rates. Safety measures are crucial due to the toxic nature of isocyanates and the potential hazards associated with their production .
化学反応の分析
Types of Reactions
4-Isocyanato-4-(thiophen-2-yl)oxane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used under mild conditions to form the corresponding ureas or carbamates.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene amines.
Substitution: Ureas or carbamates derived from the isocyanate group.
科学的研究の応用
4-Isocyanato-4-(thiophen-2-yl)oxane has diverse applications in scientific research:
Chemistry: Used in the synthesis of novel polymers and materials due to its reactive isocyanate group.
Biology: Employed in the development of bioconjugates and labeling of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.
作用機序
The mechanism of action of 4-Isocyanato-4-(thiophen-2-yl)oxane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to initiate polymerization processes and form stable linkages in various applications. The thiophene ring provides additional stability and electronic properties, making it suitable for use in advanced materials and coatings .
類似化合物との比較
Similar Compounds
4-Isocyanato-4-thien-2-yltetrahydropyran: Similar structure with a tetrahydropyran ring instead of an oxane ring.
Phenyl isocyanate: Contains a phenyl group instead of a thiophene ring.
Methyl isocyanate: A simpler isocyanate with a methyl group.
Uniqueness
4-Isocyanato-4-(thiophen-2-yl)oxane is unique due to its combination of an isocyanate group and a thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring UV initiation and stability under various conditions .
特性
IUPAC Name |
4-isocyanato-4-thiophen-2-yloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-8-11-10(3-5-13-6-4-10)9-2-1-7-14-9/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWJYYYKMFRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640372 | |
| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-63-3 | |
| Record name | Tetrahydro-4-isocyanato-4-(2-thienyl)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1614066.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)
